Glu-Ser

Description

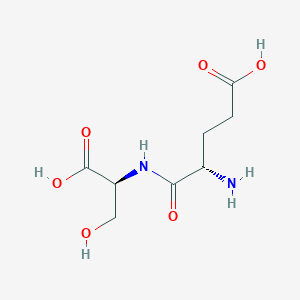

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHGAYSULGRWRG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319050 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-38-7 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Functions of Glu-Ser Dipeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Glutamyl-Serine (Glu-Ser) is a molecule of growing interest within the scientific community. Composed of the amino acids glutamic acid and serine, its biological significance is suggested by its presence in immunologically active tissues and the known physiological roles of its constituent amino acids. Glutamic acid is a key excitatory neurotransmitter, while serine is a crucial precursor for neurotransmitters and plays a role in various metabolic pathways. This technical guide provides a comprehensive overview of the known distribution and potential biological functions of the this compound dipeptide, with a focus on its putative immunomodulatory and neuroactive roles. While direct experimental evidence for some of its functions is still emerging, this document consolidates the existing data and outlines the experimental approaches required to further elucidate its mechanisms of action.

I. Physicochemical Properties and Distribution

The this compound dipeptide is a simple yet functionally versatile molecule. Its properties are derived from its constituent amino acids: the acidic side chain of glutamic acid and the polar, hydroxyl-containing side chain of serine.

Organ-Specific Distribution

Recent advancements in UPLC-MS/MS have enabled the quantification of dipeptides in various tissues. A study in C57BL/6N wildtype mice revealed a distinct organ-specific distribution of this compound, with notable concentrations found in the spleen and thymus.[1][2] This localization strongly suggests a potential role for this compound in the immune system.

Table 1: Quantitative Distribution of this compound Dipeptide in Mouse Tissues [1][2]

| Tissue | Concentration (nmol/g) |

| Spleen | High |

| Thymus | High |

| Liver | Moderate |

| Serum | Low |

Note: The table presents a qualitative summary based on the findings of high concentrations in the spleen and thymus relative to other tissues. For precise quantitative data, refer to the original publication.

II. Potential Biological Functions

Based on indirect evidence and the functions of related molecules, the this compound dipeptide is hypothesized to possess immunomodulatory, neuroactive, and antioxidant properties.

Immunomodulatory Function

The presence of this compound in primary lymphoid organs like the thymus and spleen is a strong indicator of its potential involvement in immune processes.[1][2] While direct studies on this compound are limited, research on analogous dipeptides, such as L-Glu-L-Trp, has demonstrated significant immunomodulatory effects, including the activation of T-cell differentiation and the inhibition of spontaneous carcinogenesis in rats.[3][4]

Potential Immunomodulatory Activities of this compound:

-

Lymphocyte Activation and Proliferation: this compound may influence the proliferation and activation of T-cells and B-cells, a critical step in the adaptive immune response.

-

Macrophage Activation: It could potentially modulate macrophage functions such as phagocytosis and cytokine production.

-

Cytokine Release: this compound might regulate the production and release of key inflammatory and anti-inflammatory cytokines, including TNF-α, IL-6, IL-1β, and IL-10.

Proposed Signaling Pathways:

The immunomodulatory effects of peptides are often mediated through conserved signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to immune cell activation and are likely candidates for modulation by the this compound dipeptide.

Diagram 1: Proposed NF-κB Signaling Pathway for this compound Mediated Immune Response

Caption: Proposed NF-κB signaling cascade initiated by this compound.

Diagram 2: Proposed MAPK Signaling Pathway for this compound Mediated Immune Response

References

- 1. researchgate.net [researchgate.net]

- 2. A potential peptide derived from cytokine receptors can bind proinflammatory cytokines as a therapeutic strategy for anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and Characterization of Immunomodulatory Peptides from Hydrolysates of Thunnus albacares Dark Muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of L-Glutamyl-L-Serine

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide L-Glutamyl-L-Serine (γ-Glu-Ser). It is intended for researchers, scientists, and professionals in drug development and related fields. This document details both enzymatic and chemical synthesis methodologies, complete with experimental protocols, quantitative data, and visual diagrams of the workflows.

Introduction to L-Glutamyl-L-Serine

L-Glutamyl-L-Serine is a dipeptide composed of L-glutamic acid and L-serine linked by a peptide bond between the γ-carboxyl group of the glutamic acid side chain and the amino group of serine. This dipeptide is an intermediate in the γ-glutamyl cycle, a key pathway for the synthesis and degradation of glutathione.[1][2] While its constituent amino acids, L-glutamate and L-serine, have well-established roles as neurotransmitters and metabolic precursors, L-Glutamyl-L-Serine itself is not known to have a specific signaling function. Its primary biological relevance appears to be within the context of glutathione metabolism.

Enzymatic Synthesis of L-Glutamyl-L-Serine

The enzymatic synthesis of L-Glutamyl-L-Serine is primarily achieved through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltranspeptidase (GGT, EC 2.3.2.2).[1][3] GGT facilitates the transfer of the γ-glutamyl moiety from a donor substrate, such as glutathione or L-glutamine, to an acceptor molecule, which in this case is L-serine.

The overall reaction can be summarized as:

γ-Glutamyl Donor + L-Serine --(GGT)--> L-Glutamyl-L-Serine + Donor Remnant

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from general methods for the enzymatic synthesis of γ-glutamyl peptides using bacterial GGT.[4][5]

Materials:

-

γ-Glutamyltranspeptidase (GGT) from E. coli or Bacillus subtilis

-

L-Glutamine (γ-glutamyl donor)

-

L-Serine (γ-glutamyl acceptor)

-

Tris-HCl buffer (or another suitable buffer, pH can be optimized between 8-10.5)[3]

-

Deionized water

-

Reaction vessel (e.g., stirred tank reactor or shaker flask)

-

Equipment for analysis (e.g., HPLC)

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the γ-glutamyl donor and acceptor in a suitable buffer. A typical starting point is 200 mM L-glutamine and 200 mM L-serine in a Tris-HCl buffer at pH 9.0.[4]

-

Enzyme Addition: Add GGT to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically, but a starting point of 0.2 U/mL is suggested.[4]

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically 37°C, with gentle agitation for a period of 5-7 hours.[4][6]

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of L-Glutamyl-L-Serine and the consumption of substrates by HPLC.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., by boiling for 10 minutes) or by acidification.

-

Purification: The product, L-Glutamyl-L-Serine, can be purified from the reaction mixture using techniques such as ion-exchange chromatography.[4]

Quantitative Data: Enzymatic Synthesis

While specific data for L-Glutamyl-L-Serine synthesis is limited, the following table presents representative yields for the GGT-catalyzed synthesis of other γ-glutamyl dipeptides, which can serve as an estimate. The yield is known to be affected by competing hydrolysis and autotranspeptidation reactions.[7]

| γ-Glutamyl Donor | Acceptor Amino Acid | Yield (%) | Reference |

| L-Glutamine | Taurine | 25-71 | [4][5] |

| L-Glutamine | L-Glutamine | 88 | [6] |

It is important to note that GGT exhibits stereospecificity for L-amino acid acceptor substrates.[8]

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of L-Glutamyl-L-Serine.

Chemical Synthesis of L-Glutamyl-L-Serine

The chemical synthesis of L-Glutamyl-L-Serine is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) protecting group chemistry.[9] This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of L-Glutamyl-L-Serine on a 2-chlorotrityl chloride resin, which allows for the final product to be a carboxylic acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-Glu(OtBu)-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the synthesis vessel.[9]

-

Loading of the First Amino Acid (Fmoc-Ser(tBu)-OH):

-

Dissolve Fmoc-Ser(tBu)-OH (2 equivalents to the resin capacity) and DIPEA (4 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and shake for 1-2 hours.

-

Cap any unreacted sites on the resin by adding a small amount of methanol and shaking for 15 minutes.

-

Wash the resin thoroughly with DCM and then DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the serine.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Coupling of the Second Amino Acid (Fmoc-Glu(OtBu)-OH):

-

Activate Fmoc-Glu(OtBu)-OH (3 equivalents) by dissolving it with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIPEA (6 equivalents).

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the glutamic acid by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and then DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups (tBu and OtBu).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

-

Purify the crude L-Glutamyl-L-Serine by reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data: Chemical Synthesis

The yield and purity of the chemically synthesized dipeptide can vary depending on the efficiency of each coupling and deprotection step.

| Parameter | Expected Value |

| Crude Yield | 70-90% |

| Purity after HPLC | >95% |

Chemical Synthesis Pathway Diagram

Caption: Solid-phase synthesis pathway for L-Glutamyl-L-Serine.

Signaling Pathways and Biological Function

L-Glutamyl-L-Serine is primarily recognized as a component of the γ-glutamyl cycle, which is involved in the transport of amino acids across cell membranes and the metabolism of glutathione.[1][2] The constituent amino acids, L-glutamate and L-serine, are known to have significant roles in cellular signaling. L-glutamate is a major excitatory neurotransmitter, while L-serine is a precursor to other important molecules, including the neurotransmitters glycine and D-serine.[2] However, there is currently no substantial evidence to suggest that the dipeptide L-Glutamyl-L-Serine itself acts as a signaling molecule or has a distinct biological function outside of its role as a metabolic intermediate.

The diagram below illustrates the metabolic context of L-Glutamyl-L-Serine within the γ-glutamyl cycle.

Caption: Role of L-Glutamyl-L-Serine in the γ-Glutamyl Cycle.

Conclusion

This technical guide has detailed the principal methods for synthesizing L-Glutamyl-L-Serine. The enzymatic approach, utilizing γ-glutamyltranspeptidase, offers a biocatalytic route, while chemical synthesis via solid-phase peptide synthesis provides a robust and well-established alternative. The choice of method will depend on the specific requirements of the research, including desired scale, purity, and available resources. While the biological role of L-Glutamyl-L-Serine appears to be confined to its function as a metabolic intermediate, the ability to synthesize this dipeptide is valuable for studies of the γ-glutamyl cycle and related metabolic pathways.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of γ-glutamylglutamine, a stable glutamine analogue, by γ-glutamyltranspeptidase from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

endogenous role of Glu-Ser in cellular metabolism

An In-depth Technical Guide on the Endogenous Role of γ-Glutamyl-Serine in Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dipeptide γ-glutamyl-serine (Glu-Ser) is an endogenously produced molecule part of a larger family of γ-glutamyl peptides. While the functions of glutathione (γ-glutamyl-cysteinyl-glycine), the most abundant γ-glutamyl peptide, are well-established, the specific roles of other dipeptides like this compound are an emerging area of research.[1] Primarily synthesized through the action of γ-glutamyltransferase (GGT), this compound is intrinsically linked to glutathione metabolism and the cellular availability of amino acids.[1][2] Emerging evidence suggests that γ-glutamyl peptides may act as extracellular signaling molecules, potentially modulating cellular processes beyond simple metabolic intermediates.[1] This guide provides a comprehensive overview of the synthesis, degradation, and potential metabolic functions of γ-glutamyl-serine, supported by quantitative data on related compounds, detailed experimental protocols, and pathway visualizations.

Synthesis and Degradation of γ-Glutamyl-Serine

The metabolism of γ-Glu-Ser is principally governed by the enzyme γ-glutamyltransferase (GGT), a cell-surface enzyme that plays a pivotal role in the catabolism of extracellular glutathione.[2][3]

2.1 Synthesis via Transpeptidation

The primary route of γ-Glu-Ser synthesis is through the transpeptidation activity of GGT.[3] In this reaction, GGT, located on the plasma membrane, binds to extracellular glutathione (GSH).[1] The enzyme cleaves the γ-glutamyl bond in GSH and transfers the γ-glutamyl moiety to an acceptor molecule. When L-serine is available as an acceptor, γ-glutamyl-serine is formed, and the remaining dipeptide, cysteinyl-glycine, is released.[1][2] This process is crucial for salvaging the constituent amino acids of glutathione, particularly cysteine, for intracellular use.[1]

Another potential, though less characterized, pathway involves γ-glutamylcysteine synthetase (γ-GCS). Under conditions of limited L-cysteine availability, γ-GCS may produce other γ-glutamyl peptides, although this is primarily associated with the synthesis of γ-glutamyl-cysteine.[1]

2.2 Degradation via Hydrolysis

GGT also catalyzes the hydrolysis of the γ-glutamyl bond.[2] In this reaction, the γ-glutamyl group is transferred to water instead of an amino acid acceptor. This process can act on γ-Glu-Ser to release free glutamate and serine. This hydrolytic activity is a key step in the degradation of extracellular γ-glutamyl peptides, breaking them down into their constituent amino acids for cellular uptake.[2][3]

References

- 1. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of L-Glutamyl-L-Serine (Glu-Ser)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamyl-L-Serine (Glu-Ser) is a dipeptide composed of the amino acids L-glutamic acid and L-serine. While not a classical signaling molecule that initiates a receptor-mediated cascade, this compound is gaining significant interest in the scientific community for its role as a metabolite and its specific interaction with the peptide transporter 1 (PEPT1). This transporter is overexpressed in several cancer types, making this compound a promising candidate for targeted drug delivery. This technical guide provides a comprehensive overview of the discovery, characterization, and known biological functions of this compound, with a focus on its interaction with PEPT1. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with a summary of available quantitative data.

Discovery and Nomenclature

The formal discovery of individual dipeptides is often intertwined with the broader history of peptide research that began in the early 20th century. The development of techniques like chromatography and electrophoresis was pivotal in the separation and identification of small peptides from complex biological mixtures. While a singular "discovery" paper for L-Glutamyl-L-Serine is not prominent in the literature, the identification of various gamma-glutamyl dipeptides in biological tissues was a key area of research in the mid-20th century. A notable study in 1965 by Kanazawa et al. identified several gamma-glutamyl peptides, including gamma-glutamylserine, in the bovine brain, highlighting the natural occurrence of this dipeptide.

The nomenclature for this dipeptide can vary, and it is important to recognize its different forms:

-

L-Glutamyl-L-Serine (this compound): This refers to the dipeptide linked by a standard peptide bond between the alpha-carboxyl group of glutamic acid and the alpha-amino group of serine.

-

γ-L-Glutamyl-L-Serine (γ-Glu-Ser): This isomer involves a peptide bond between the gamma-carboxyl group of the glutamic acid side chain and the alpha-amino group of serine. This form is particularly relevant in the context of enzymatic synthesis by γ-glutamyltransferase.

This guide will primarily focus on the alpha-linked L-Glutamyl-L-Serine, which is the form most relevant to its interaction with the PEPT1 transporter.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

General Properties

The fundamental properties of L-Glutamyl-L-Serine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H14N2O6 | PubChem[1] |

| Molecular Weight | 234.21 g/mol | PubChem[1] |

| Canonical SMILES | C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | LookChem[2] |

| Isomeric SMILES | C(CC(=O)O)--INVALID-LINK--N--INVALID-LINK--C(=O)O)N | LookChem[2] |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | PubChem[1] |

| CAS Number | 5875-38-7 | LookChem[2] |

| Topological Polar Surface Area | 150 Ų | PubChem[1] |

| XLogP3 | -4.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 5 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 7 | LookChem[2] |

| Rotatable Bond Count | 7 | LookChem[2] |

Solubility and Stability

The solubility and stability of peptides are critical parameters for their handling, storage, and biological activity.

-

Stability: The stability of peptides is influenced by factors such as pH and temperature.[5] Peptide bonds can undergo hydrolysis, particularly at extreme pH values and elevated temperatures. For optimal stability, it is recommended to store this compound in a lyophilized form at -20°C or below.

Biological Function and "Signaling"

Contrary to classical signaling molecules, this compound does not appear to function by binding to a specific cell surface receptor to initiate a downstream signaling cascade. Instead, its biological significance stems from its role as a metabolite and its ability to be transported into cells by specific transporters, most notably PEPT1.

Role as a Metabolite

This compound is a naturally occurring dipeptide found in various tissues. A study by Heidenreich et al. (2021) quantified the concentration of 36 dipeptides, including this compound, in different mouse organs using a UPLC-MS/MS method.[6] This highlights its presence as a component of the cellular metabolic pool. The table below summarizes the reported concentrations of this compound in selected murine tissues.

| Tissue | Concentration (fmol/mg tissue) |

| Spleen | 14,137 ± 1393 |

| Thymus | 1238 ± 227 |

| Muscle | 2159 ± 1280 |

Data from Heidenreich et al., 2021.[6]

Interaction with the PEPT1 Transporter

The primary mechanism through which this compound exerts a significant biological effect is its interaction with the peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1). PEPT1 is a high-capacity, low-affinity, proton-coupled transporter responsible for the uptake of di- and tripeptides from the small intestine.[7]

PEPT1 Overexpression in Cancer: A crucial aspect for drug development professionals is the overexpression of PEPT1 in various cancer cell lines, including pancreatic, colon, and lung cancer.[8] This overexpression provides a "molecular signature" that can be exploited for targeted drug delivery. Cancer cells have a high demand for nutrients, including amino acids, to sustain their rapid proliferation. The uptake of dipeptides via PEPT1 can contribute to this nutrient supply.

This compound as a Targeting Ligand: The specificity of this compound for PEPT1 has led to its investigation as a targeting ligand to deliver therapeutic agents to cancer cells. By conjugating a cytotoxic drug to this compound, it is hypothesized that the drug can be selectively transported into cancer cells that overexpress PEPT1, thereby increasing the therapeutic efficacy and reducing off-target toxicity.

Downstream Cellular Effects

The transport of this compound into cells via PEPT1 can have several downstream consequences, particularly in cancer cells with altered metabolism. Once inside the cell, this compound can be hydrolyzed into its constituent amino acids, L-glutamic acid and L-serine. Both of these amino acids are heavily involved in cancer cell metabolism:

-

L-Glutamic Acid (Glutamate): A key metabolite that can be converted to α-ketoglutarate and enter the Krebs cycle to support energy production and the synthesis of other non-essential amino acids.

-

L-Serine: A precursor for the synthesis of other amino acids (e.g., glycine and cysteine), nucleotides, and sphingolipids, all of which are essential for cell proliferation.

The influx of this compound can thus fuel these metabolic pathways, which are often dysregulated in cancer.

Signaling and Experimental Workflow Diagrams

To visually represent the key processes involving this compound, the following diagrams have been generated using the DOT language.

Enzymatic Synthesis of γ-Glu-Ser

PEPT1-Mediated Transport and Cellular Fate of this compound

Experimental Workflow for this compound Analysis

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

-

Resin Preparation:

-

Start with a suitable solid support, such as a Wang or Rink Amide resin, depending on the desired C-terminal functionality (carboxylic acid or amide, respectively).

-

Swell the resin in a suitable solvent, such as dimethylformamide (DMF), for at least one hour.

-

-

First Amino Acid Coupling (Serine):

-

If the resin is not pre-loaded, couple the first amino acid (Fmoc-Ser(tBu)-OH) to the resin. This typically involves activating the carboxylic acid of the amino acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

-

Fmoc Deprotection:

-

Remove the N-terminal Fmoc protecting group from the resin-bound serine by treating with a 20% solution of piperidine in DMF. This exposes the free amino group for the next coupling step.

-

-

Second Amino Acid Coupling (Glutamic Acid):

-

Couple the second amino acid (Fmoc-Glu(OtBu)-OH) to the deprotected serine on the resin. The coupling reaction is typically mediated by a coupling reagent such as (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base.

-

-

Final Fmoc Deprotection:

-

Remove the final Fmoc group from the N-terminal glutamic acid using 20% piperidine in DMF.

-

-

Cleavage and Deprotection:

-

Cleave the synthesized dipeptide from the resin and simultaneously remove the side-chain protecting groups (tBu and OtBu) using a cleavage cocktail. A common cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

-

Precipitation and Washing:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Lyophilize the crude peptide to obtain a dry powder.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound dipeptide is purified using reversed-phase HPLC (RP-HPLC).

-

Column: A C18 column is typically used for the purification of small peptides.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the peptide. The exact gradient will need to be optimized.

-

Detection: The peptide is detected by its absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected.

-

Lyophilization: The collected fractions are lyophilized to obtain the pure this compound dipeptide as a TFA salt.

Characterization

The identity and purity of the synthesized this compound are confirmed using the following techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide (calculated exact mass: 234.0852 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the dipeptide and assess its purity.

-

Analytical HPLC: The purity of the final product is determined by analytical RP-HPLC, ideally showing a single sharp peak.

PEPT1 Transport Assay

The transport of this compound via PEPT1 can be assessed using a cell-based assay, for example, with Caco-2 cells, which endogenously express PEPT1.

-

Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

-

Transport Experiment:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 (the optimal pH for PEPT1-mediated uptake).

-

Add a solution of this compound to the apical side of the monolayer.

-

At various time points, collect samples from the basolateral side.

-

To determine the involvement of PEPT1, competition experiments can be performed by co-incubating with a known PEPT1 substrate (e.g., Gly-Sar) or inhibitor.

-

-

Quantification: Quantify the amount of this compound transported to the basolateral side using a validated analytical method, such as UPLC-MS/MS.

-

Data Analysis: Calculate the transport rate and, if performing concentration-dependent studies, determine the kinetic parameters (Km and Vmax).

Quantitative Data

While specific quantitative data for the interaction of this compound with PEPT1 is limited in the public domain, data from studies on analogous dipeptides can provide valuable insights.

PEPT1 Transport Kinetics for a Model Dipeptide (Gly-Sar)

The following table presents the kinetic parameters for the transport of Glycylsarcosine (Gly-Sar), a commonly used model substrate for PEPT1, in Caco-2 cells.

| Parameter | Value Range | Method |

| Km | 0.7 - 2.4 mM | Michaelis-Menten kinetics in Caco-2 cells[9] |

| Vmax | 8.4 - 21.0 nmol/mg protein/10 min | Michaelis-Menten kinetics in Caco-2 cells[9] |

It is important to note that these values are for Gly-Sar and the kinetics for this compound may differ.

Conclusion and Future Directions

L-Glutamyl-L-Serine is an endogenously produced dipeptide with emerging significance in the field of drug development. While it does not act as a traditional signaling molecule, its specific transport by PEPT1, a transporter often overexpressed in cancer cells, makes it a highly attractive targeting moiety for the delivery of therapeutics. The downstream metabolic effects of this compound, once transported into the cell, can also play a role in cellular processes, particularly in the context of cancer metabolism.

Future research should focus on several key areas:

-

Quantitative Characterization of this compound-PEPT1 Interaction: Determining the precise binding affinity (Ki or IC50) and transport kinetics (Km and Vmax) of this compound for PEPT1 is crucial for the rational design of this compound-drug conjugates.

-

Elucidation of Downstream Effects: Further investigation into the specific metabolic consequences of increased intracellular this compound concentrations in cancer cells could reveal new therapeutic vulnerabilities.

-

Development and Evaluation of this compound-Drug Conjugates: The design, synthesis, and in vitro/in vivo evaluation of this compound conjugated to various anticancer agents will be a critical step in translating the potential of this dipeptide into clinical applications.

This technical guide provides a foundational understanding of the discovery, characterization, and biological relevance of L-Glutamyl-L-Serine. As research in this area continues to grow, the potential of this simple dipeptide to play a significant role in the future of targeted cancer therapy is becoming increasingly apparent.

References

- 1. This compound | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. gamma-glutamylserine peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Transporter 1 is Responsible for Intestinal Uptake of the Dipeptide Glycylsarcosine: Studies in Everted Jejunal Rings from Wild-type and Pept1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Properties of Glutamyl-Serine (Glu-Ser)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Glutamyl-Serine (Glu-Ser), formed from the amino acids glutamic acid and serine. The document details its chemical structure, physicochemical properties, and a representative methodology for its synthesis and purification. While the individual constituent amino acids are known to participate in cellular signaling, this guide notes the current lack of direct evidence for this compound as a signaling molecule itself. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Glutamyl-Serine (this compound) is a dipeptide composed of L-glutamic acid and L-serine joined by a peptide bond. As a product of protein metabolism, it is found in various biological systems. Understanding the fundamental structure and chemical characteristics of this compound is crucial for researchers in fields ranging from proteomics and metabolomics to drug discovery and development, where dipeptides can serve as synthons, metabolic markers, or potential bioactive agents.

Structure and Chemical Identity

The chemical structure of L-Glutamyl-L-Serine consists of a glutamic acid residue linked via its alpha-carboxyl group to the alpha-amino group of a serine residue.

Caption: Chemical structure of L-Glutamyl-L-Serine.

Table 1: Chemical Identifiers for L-Glutamyl-L-Serine

| Identifier | Value |

| IUPAC Name | (4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid[1] |

| Molecular Formula | C₈H₁₄N₂O₆[1] |

| Canonical SMILES | C(CC(=O)O)--INVALID-LINK--C(=O)O">C@@HN[1] |

| InChI Key | UQHGAYSULGRWRG-WHFBIAKZSA-N[1] |

| CAS Number | 5875-38-7[1] |

Physicochemical Properties

The physicochemical properties of this compound are determined by its constituent amino acids, which include an acidic side chain from glutamic acid and a polar, hydroxyl-containing side chain from serine.

Table 2: Physicochemical Data for L-Glutamyl-L-Serine

| Property | Value | Source |

| Molecular Weight | 234.21 g/mol | [1] |

| Monoisotopic Mass | 234.08518617 Da | [1] |

| XLogP3 (Computed) | -4.8 | [1] |

| Experimental LogP | -5.11 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

| Physical Description | Solid | [1] |

Isoelectric Point and pKa Values

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the ionizable groups that are protonated and deprotonated to yield the neutral species. The relevant pKa values are those of the N-terminal amino group, the C-terminal carboxyl group, and the side chain of glutamic acid. The pKa of the serine hydroxyl group is too high to be relevant in the physiological pH range.

Table 3: Estimated pKa Values and Isoelectric Point of L-Glutamyl-L-Serine

| Ionizable Group | Estimated pKa |

| α-Carboxyl (Serine) | ~2.21 |

| γ-Carboxyl (Glutamic Acid Side Chain) | ~4.25 |

| α-Amino (Glutamic Acid) | ~9.67 |

| Calculated Isoelectric Point (pI) | ~3.23 |

Note: pKa values are based on the typical values for the individual amino acids and may vary slightly in the dipeptide context. The pI is calculated as the average of the pKa values of the two carboxyl groups, as the neutral species exists between the deprotonation of these groups.

Solubility

The solubility of this compound is influenced by its polar nature and multiple charged groups. Based on general peptide solubility guidelines, a peptide with a net negative charge at neutral pH is considered acidic. This compound, with two carboxyl groups and one amino group, will have a net negative charge at pH 7. Therefore, it is expected to be soluble in aqueous solutions, particularly at neutral to alkaline pH. Solubility in organic solvents is expected to be low. For practical purposes, dissolving the peptide in a small amount of a basic buffer like 0.1 M ammonium bicarbonate and then diluting with water is a recommended starting point.

Experimental Protocols

Synthesis of L-Glutamyl-L-Serine via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a standard method in peptide synthesis.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Glu(OtBu)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection of Serine:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of Glutamic Acid:

-

In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Final Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

-

Drain and wash with DMF (3-5 times), followed by DCM (3-5 times).

-

Dry the resin under vacuum.

-

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Procedure: Dissolve the crude peptide in Mobile Phase A and inject it onto the column. Collect fractions corresponding to the major peak and confirm the identity and purity by mass spectrometry.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

A UPLC-MS/MS method can be used for the sensitive quantification of this compound in biological samples. This typically involves derivatization of the dipeptide with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enhance ionization efficiency and chromatographic retention. The separation is performed on a UPLC system with a suitable column, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Biological Role and Signaling Pathways

While the individual amino acids L-glutamic acid and L-serine are well-established as neurotransmitters and metabolic intermediates with roles in various signaling pathways, there is currently a lack of direct evidence in the scientific literature to suggest that the dipeptide this compound itself functions as a signaling molecule.

-

L-Glutamic Acid: A primary excitatory neurotransmitter in the central nervous system, acting on ionotropic and metabotropic glutamate receptors.

-

L-Serine: A precursor for several important molecules, including glycine and D-serine, which are also neurotransmitters. L-serine itself can modulate neuronal activity.

This compound is known to be a substrate for certain enzymes, such as glutamyl endopeptidases, which can hydrolyze the peptide bond. Its presence in various tissues suggests a role in normal protein turnover and metabolism. Further research is required to elucidate any specific biological activities or signaling functions of the this compound dipeptide.

Caption: Biological context and metabolic fate of this compound.

Conclusion

L-Glutamyl-L-Serine is a dipeptide with well-defined structural and physicochemical properties. Its synthesis can be reliably achieved through standard solid-phase peptide synthesis protocols, and it can be purified to a high degree using reversed-phase HPLC. While its constituent amino acids are key players in cellular signaling, the specific biological functions of the this compound dipeptide, particularly as a signaling molecule, remain an area for future investigation. This guide provides a foundational resource for researchers working with or interested in the properties and applications of this dipeptide.

References

An In-depth Technical Guide on the Natural Occurrence of the Glu-Ser Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of the glutamic acid-serine (Glu-Ser) dipeptide. It includes quantitative data, detailed experimental methodologies for its detection, and explores its potential physiological significance.

Natural Occurrence of this compound Dipeptide

The this compound dipeptide, composed of L-glutamic acid and L-serine joined by a peptide bond, has been identified in a variety of biological contexts, from microorganisms to mammals and food products.[1] Its presence suggests diverse metabolic and potentially regulatory roles.

In Microorganisms: The this compound dipeptide has been reported in the protozoan parasite Trypanosoma brucei and the bacterium Aeromonas veronii.[1] This suggests a role for the dipeptide in the metabolism of these microorganisms.

In Mammals: Studies in mice have revealed an organ-specific distribution of dipeptides, with particularly high concentrations of this compound found in the spleen and thymus.[2] The elevated levels in these immune organs suggest a potential role in immune function or regulation. Lower concentrations have also been detected in muscle tissue.[2]

In Food Products: this compound has been identified and quantified in dry-cured ham, where it may contribute to the overall flavor profile.[3] The presence of dipeptides in food is of interest due to their potential to be absorbed intact and exert bioactive effects.[3]

In Plants: While direct evidence for the widespread occurrence of the free α-Glu-Ser dipeptide in plants is limited, studies have shown that dipeptides containing glutamic acid and serine, particularly γ-glutamyl dipeptides, are involved in plant responses to stress.[4][5][6] For instance, Glu-containing dipeptides have been observed to increase in Arabidopsis under dark and heat conditions.[5][7] It is important to distinguish between the α-peptide linkage in this compound and the γ-linkage in γ-glutamyl peptides, which are synthesized through different enzymatic pathways.[8]

Quantitative Data on this compound Dipeptide Occurrence

The following table summarizes the available quantitative data for the this compound dipeptide in various biological samples.

| Biological Source | Tissue/Sample | Concentration | Method of Quantification | Reference |

| Mouse (C57BL/6N) | Spleen | 14,137 ± 1393 fmol/mg tissue | UPLC-MS/MS | [2] |

| Mouse (C57BL/6N) | Thymus | 1238 ± 227 fmol/mg tissue | UPLC-MS/MS | [2] |

| Mouse (C57BL/6N) | Muscle | 2159 ± 1280 fmol/mg tissue | UPLC-MS/MS | [2] |

| Dry-cured Ham (12 months) | - | ~5 µg/g | HILIC-QQQ | [3] |

Experimental Protocols for this compound Dipeptide Analysis

The accurate quantification of dipeptides like this compound in complex biological matrices requires sensitive and specific analytical methods. The most common and reliable method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

3.1. UPLC-MS/MS Method for Dipeptide Quantification

This protocol is based on the methodology described for the analysis of 36 dipeptides in mouse tissues.[2][9]

3.1.1. Sample Preparation:

-

Tissue Homogenization: Weigh frozen tissue samples and homogenize in a suitable buffer (e.g., using a Precellys 24 homogenizer).

-

Protein Precipitation: Add a cold organic solvent (e.g., ethanol) to the homogenate to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the dipeptides and other small molecules.

-

Derivatization: To enhance sensitivity and chromatographic separation, derivatize the dipeptides with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), also known as AccQ-Tag™. This reagent labels primary and secondary amines.[2]

3.1.2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a reverse-phase UPLC column suitable for polar analytes (e.g., an Acquity UPLC BEH C18 column).

-

Mobile Phases: Employ a gradient elution with two mobile phases, such as:

-

Mobile Phase A: Water with a small percentage of an ion-pairing agent and an acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile with a small percentage of an acid.

-

-

Gradient: Program a gradient to effectively separate the derivatized dipeptides.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

-

MRM Transitions: For each dipeptide, a specific precursor ion (the derivatized dipeptide) is selected in the first quadrupole (Q1) and fragmented in the collision cell. A specific product ion (fragment) is then selected in the third quadrupole (Q3) for detection. A characteristic fragment for AccQ-Tag™ derivatized compounds is often monitored.[2]

-

Quantification: Create calibration curves using synthetic standards of the dipeptides of interest to accurately quantify their concentrations in the biological samples.

-

3.2. Other Potential Methods for Dipeptide Analysis

While UPLC-MS/MS is the gold standard, other techniques can be employed for peptide analysis, although they may have limitations in terms of sensitivity and specificity for individual dipeptides in complex mixtures. These include:

-

High-Performance Liquid Chromatography (HPLC): Can be used for separation, often with UV detection at 214 nm (peptide bond).[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of derivatized dipeptides.[11]

-

Colorimetric Assays: Methods like the Bradford, BCA, or Lowry assays measure total peptide/protein concentration but are not specific for individual dipeptides.[10]

Potential Physiological Roles and Signaling

While a specific signaling pathway directly initiated by the free this compound dipeptide has not been extensively characterized, some evidence points to its potential physiological relevance.

4.1. Interaction with Peptide Transporter 1 (PEPT1)

The dipeptide Ser-Glu (an isomer of this compound) has been identified as a specific ligand for the peptide transporter 1 (PEPT1).[12] PEPT1 is a proton-coupled oligopeptide transporter found in the small intestine, kidney, and also overexpressed in some cancer cells, such as pancreatic cancer.

This finding suggests a potential role for this compound (or its isomer) in:

-

Nutrient Absorption: Facilitating the uptake of dipeptides from the diet in the intestine.

-

Targeted Drug Delivery: The specificity of Ser-Glu for PEPT1 has been exploited to guide nanoparticles to PEPT1-overexpressing cancer cells in vitro and in vivo.[12] This opens up possibilities for using this compound as a targeting moiety for the delivery of therapeutic agents to specific cancer types.

4.2. Role in the Immune System

The high concentration of this compound in the spleen and thymus of mice strongly suggests a potential, yet uncharacterized, role in the immune system.[2] Dipeptides can be involved in various cellular processes, and their specific accumulation in these organs warrants further investigation into their potential immunomodulatory functions.

Visualizations

5.1. Experimental Workflow for UPLC-MS/MS Analysis of this compound

References

- 1. This compound | C8H14N2O6 | CID 6995653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. H-GLU-SER-OH | 5875-38-7 | Benchchem [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new target ligand Ser–Glu for PEPT1-overexpressing cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Glu-Ser: An Inquiry into its Role as a Bacterial Signaling Molecule

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

The search for novel signaling molecules in bacteria is a critical frontier in understanding microbial communication and developing new antimicrobial strategies. This technical guide addresses the potential role of the dipeptide Glutamate-Serine (Glu-Ser) as a signaling molecule in bacteria. Following a comprehensive review of the current scientific literature, this document concludes that there is no direct evidence to support the role of this compound as a specific signaling molecule in bacterial communication systems like quorum sensing.

However, the constituent amino acids, glutamate and serine, individually play significant and sometimes indirect signaling roles in various bacterial processes. Furthermore, other dipeptides, particularly cyclic dipeptides, have been identified as bona fide signaling molecules. This guide, therefore, aims to provide a detailed overview of the established signaling-related functions of glutamate and serine, as well as the broader context of peptide-based signaling in bacteria, to inform future research and drug development efforts in this area.

The Absence of Evidence for this compound as a Signaling Molecule

An extensive search of scholarly articles and databases revealed no specific studies identifying this compound as a signaling molecule in bacteria. Research on bacterial communication has identified various classes of signaling molecules, including acyl-homoserine lactones (AHLs), autoinducing peptides (AIPs), and other small molecules, but this compound is not among them.[1][2] While bacteria possess transporters for dipeptides to utilize them as nutrient sources, a specific signaling pathway initiated by the binding of extracellular this compound to a dedicated receptor has not been described.[3][4]

Glutamate: A Key Player in Bacterial Stress Response and Metabolism

While not a classical quorum-sensing molecule, glutamate is a central molecule in bacterial physiology and can act as an internal signal for stress adaptation.

The Glutamate-Dependent Acid Resistance (GDAR) System

One of the most well-documented signaling-related roles of glutamate is in acid stress resistance, particularly in Gram-negative bacteria like Escherichia coli.[5][6] The glutamate decarboxylase (GAD) system, a key component of GDAR, is activated at low pH.

The logical flow of the GDAR system is as follows:

Caption: The Glutamate-Dependent Acid Resistance (GDAR) system in bacteria.

D-Glutamate in Peptidoglycan Synthesis

D-glutamate is an essential structural component of the bacterial cell wall peptidoglycan. While its role here is primarily structural, the availability of D-glutamate can be seen as an internal signal for cell wall synthesis and maintenance. In some cases of cellular stress, the accumulation of D-glutamate has been observed.[7]

Serine: A Metabolic Precursor with Signaling Implications

Similar to glutamate, serine's role in signaling is more indirect and tied to its metabolic status.

Serine Levels and Biofilm Formation

In Bacillus subtilis, a decrease in the intracellular concentration of serine can act as a signal to initiate biofilm formation.[8] This is a fascinating example of a metabolic cue directly influencing a major developmental decision in a bacterial population. The mechanism involves the codon usage in the gene for the biofilm repressor SinR. Low serine levels lead to slower translation at specific serine codons, reducing the levels of the SinR repressor and thereby promoting biofilm formation.[8]

Serine/Threonine Phosphorylation in Bacterial Signal Transduction

Bacteria possess serine/threonine kinases that play crucial roles in a wide range of physiological processes, including growth, cell division, and virulence.[9][10] These kinases phosphorylate multiple substrate proteins, acting as key nodes in bacterial signaling networks. This demonstrates the importance of the serine residue as a target for post-translational modification in signal transduction.

Dipeptide Signaling in Bacteria: Beyond Nutrition

While many dipeptides are primarily nutritional sources, some, particularly cyclic dipeptides, have emerged as important signaling molecules in bacterial communication.

Cyclic Dipeptides (Diketopiperazines) as Quorum Sensing Molecules

Cyclic dipeptides, also known as diketopiperazines (DKPs), have been identified as quorum-sensing autoinducers in various bacteria.[1][2] For example, in Serratia odorifera, a range of cyclic dipeptides, including cyclo(Pro-Phe) and cyclo(Pro-Tyr), act as signaling molecules.[1]

The general workflow for the identification of such novel signaling molecules is depicted below:

Caption: A generalized workflow for the identification of bacterial signaling molecules.

Quantitative Data on Related Signaling Systems

While no quantitative data exists for this compound signaling, data from studies on other peptide-based systems can provide a frame of reference for researchers.

| Signaling Molecule Class | Example Molecule(s) | Producing Bacterium | Target Process | Effective Concentration | Reference |

| Cyclic Dipeptides | cyclo(Pro-Phe), cyclo(Pro-Tyr) | Serratia odorifera | Lignin-degrading enzyme gene expression in a symbiotic fungus | Not specified | [1] |

| Autoinducing Peptides (AIPs) | Thiolactone peptides | Staphylococcus aureus | Virulence gene expression | Nanomolar range | [11] |

Experimental Protocols

For researchers interested in exploring dipeptide signaling, the following outlines key experimental methodologies.

Protocol for Screening for Novel Signaling Molecules

Objective: To identify potential signaling molecules from a bacterial supernatant that induce a specific phenotype in a reporter strain.

Materials:

-

Bacterial strain of interest

-

Reporter bacterial strain (e.g., containing a fluorescent reporter gene fused to a promoter of interest)

-

Appropriate growth media

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass spectrometer and NMR for structural analysis

Procedure:

-

Culture and Supernatant Collection: Grow the bacterial strain of interest to a high cell density in liquid culture. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

Extraction: Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent to isolate small molecules. Evaporate the solvent to obtain a crude extract.

-

Fractionation: Resuspend the crude extract and fractionate it using HPLC. Collect fractions at regular intervals.

-

Bioassay: Add aliquots of each fraction to the reporter strain culture. Monitor for the induction of the reporter gene (e.g., fluorescence).

-

Identification of Active Fractions: Fractions that induce the reporter are considered to contain potential signaling molecules.

-

Structural Analysis: Subject the active fractions to further purification and structural elucidation using mass spectrometry and NMR spectroscopy to identify the chemical structure of the signaling molecule.[12][13]

Protocol for Characterizing a Peptide Transporter

Objective: To determine if a specific transporter is responsible for the uptake of a dipeptide.

Materials:

-

Wild-type bacterial strain

-

Mutant strain with a deletion in the putative transporter gene

-

Radiolabeled or fluorescently labeled dipeptide

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Growth of Strains: Grow both wild-type and mutant strains to mid-log phase.

-

Uptake Assay: Resuspend the cells in a minimal buffer. Add the labeled dipeptide to the cell suspensions.

-

Time-course Sampling: At various time points, take samples of the cell suspension and filter them to separate the cells from the medium.

-

Quantification: Measure the amount of labeled dipeptide inside the cells using a scintillation counter or by lysing the cells and measuring fluorescence.

-

Data Analysis: Compare the uptake of the labeled dipeptide in the wild-type and mutant strains. A significant reduction in uptake in the mutant strain indicates that the deleted gene encodes a transporter for that dipeptide.

Conclusion and Future Directions

For researchers and drug development professionals, this suggests several avenues for future investigation:

-

Screening for Novel Dipeptide Signals: Employing the methodologies outlined in this guide to screen for other linear or cyclic dipeptides that may act as signaling molecules in various bacterial species.

-

Targeting Amino Acid Metabolism: Developing strategies to interfere with glutamate and serine metabolism as a means to disrupt bacterial stress responses and biofilm formation.

-

Inhibiting Peptide Transport: Investigating the potential of blocking dipeptide transporters as a novel antimicrobial strategy, which could impact both nutrition and signaling.

By expanding the search beyond canonical signaling molecules, the scientific community can uncover new layers of complexity in bacterial communication and identify novel targets for therapeutic intervention.

References

- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caister.com [caister.com]

- 3. Bacterial peptide transporters: Messengers of nutrition to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Transport in Bacteria and Mammalian Gut: A Ciba Foundation Symposium - Katherine Elliott, Ciba Foundation - Google Books [books.google.com.sg]

- 5. Role of glutamate metabolism in bacterial responses towards acid and other stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. role-of-glutamate-metabolism-in-bacterial-responses-towards-acid-and-other-stresses - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. A serine sensor for multicellularity in a bacterium | eLife [elifesciences.org]

- 9. Protein-serine/threonine/tyrosine kinases in bacterial signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Chemical and Biological Methods to Identify Microorganisms—From Past to Present - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Use of Molecular Methods for the Diagnosis of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Synthesis of L-Glutamyl-L-Serine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of the dipeptide L-Glutamyl-L-Serine (γ-Glu-Ser). The focus is on the use of γ-glutamyltranspeptidase (GGT), a highly efficient biocatalyst for forming the characteristic γ-glutamyl bond. This document outlines the core enzymatic strategy, detailed experimental protocols, and comparative quantitative data derived from key scientific literature.

Introduction: The Case for Enzymatic Synthesis

L-Glutamyl-L-Serine is a dipeptide of interest for its potential applications in pharmaceuticals and as a functional food ingredient. Traditional chemical peptide synthesis often involves complex protection and deprotection steps, leading to environmental concerns and potential for racemization. Enzymatic synthesis offers a green, highly specific, and efficient alternative. The primary enzyme utilized for this purpose is γ-glutamyltranspeptidase (GGT, EC 2.3.2.2), which catalyzes the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor amino acid, such as L-Serine.[1]

The reaction proceeds via a transpeptidation mechanism, which is favored over simple hydrolysis under optimized conditions, typically at a slightly alkaline pH.[2] GGTs from bacterial sources, particularly Bacillus subtilis (BsGGT), are robust and well-characterized, making them ideal candidates for biocatalysis.[3]

Core Enzymatic Strategy: Transpeptidation via γ-Glutamyltranspeptidase

The synthesis of L-Glutamyl-L-Serine is achieved through a transfer reaction catalyzed by GGT. The enzyme operates via a two-step "ping-pong" mechanism involving a covalent γ-glutamyl-enzyme intermediate.[4][5]

-

Acylation: The GGT enzyme binds to a γ-glutamyl donor (e.g., L-Glutamine). The γ-glutamyl group is transferred to a nucleophilic residue in the enzyme's active site (typically a threonine), forming a covalent intermediate and releasing the donor's leaving group (e.g., ammonia).[4]

-

Deacylation (Transpeptidation): The acceptor molecule, L-Serine, enters the active site. Its amino group performs a nucleophilic attack on the γ-glutamyl-enzyme intermediate, releasing the final product, L-Glutamyl-L-Serine, and regenerating the free enzyme.[2]

A critical challenge in this process is the competition with side reactions, including:

-

Hydrolysis: Water can act as the acceptor, leading to the formation of glutamic acid.[6]

-

Autotranspeptidation: The donor molecule (L-Glutamine) can act as an acceptor, forming γ-glutamyl-glutamine.[2]

Optimizing reaction conditions, such as pH, substrate ratio, and temperature, is crucial to maximize the yield of the desired dipeptide.

Quantitative Data: Comparative Reaction Conditions

While specific yield data for L-Glutamyl-L-Serine is not prominently published, the conditions for synthesizing analogous γ-glutamyl dipeptides using GGT provide a strong benchmark. The following table summarizes typical conditions from relevant studies that can be adapted for the target synthesis.

| Parameter | Condition Set A (BsGGT)[7][8] | Condition Set B (Bacterial GGT)[2] | Notes |

| Enzyme Source | Bacillus subtilis (BsGGT) | Bacterial GGT | BsGGT is a well-characterized and commonly used variant.[3] |

| γ-Glutamyl Donor | 100 mM L-Glutamine | 200 mM L-Glutamine | Higher concentrations can increase reaction rate but may also promote side reactions. |

| Acceptor | 100 mM Amino Acid | 200 mM Amino Acid (Taurine) | An equimolar ratio of donor to acceptor is a common starting point. |

| pH | 10.0 | 10.0 | Alkaline pH is optimal for the transpeptidation reaction over hydrolysis.[2] |

| Temperature | 25 °C | 37 °C | Optimal temperature depends on the specific enzyme's stability and activity profile.[3] |

| Enzyme Load | 0.5 U/mL | 0.2 U/mL | Enzyme concentration should be optimized for reaction time and cost-effectiveness. |

| Reaction Time | 3 - 24 hours | Monitored over several hours | Time is dependent on substrate conversion and should be monitored analytically. |

| Potential Yield | 19-40% (isolated) for other peptides[9] | ~71% for γ-d-Glu-Taurine (using D-Gln)[2] | Yield is highly dependent on the specific acceptor and the control of side reactions. |

Note: Using D-Glutamine as the γ-glutamyl donor has been shown to dramatically increase the yield of the target peptide by preventing the formation of γ-glutamyl-glutamine by-products.[2]

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of γ-glutamyl peptides.[2][7][8]

This protocol is designed for initial optimization of reaction conditions.

-

Reagent Preparation:

-

Prepare a 1 M stock solution of L-Glutamine in deionized water.

-

Prepare a 1 M stock solution of L-Serine in deionized water.

-

Prepare a buffer solution (e.g., 0.1 M Borate buffer) and adjust the pH to 10.0.

-

Obtain purified γ-glutamyltranspeptidase (e.g., from B. subtilis).

-

-

Reaction Setup:

-

In a 2 mL microcentrifuge tube, combine the following to a final volume of 1 mL:

-

100 µL of 1 M L-Glutamine stock (final concentration: 100 mM).

-

100 µL of 1 M L-Serine stock (final concentration: 100 mM).

-

700 µL of pH 10.0 buffer.

-

-

Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding a defined activity of GGT (e.g., 0.2 - 0.5 U).

-

Incubate the reaction at 37 °C with gentle agitation.

-

Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Immediately quench the reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA) or by heat inactivation (95 °C for 5 min).

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the enzyme.

-

Analyze the supernatant for substrate consumption and product formation using High-Performance Liquid Chromatography (HPLC), typically with pre-column derivatization (e.g., with o-phthalaldehyde (OPA) or Sanger's reagent) for UV or fluorescence detection.

-

This protocol is for producing a larger quantity of the dipeptide for further use.

-

Reaction Scale-Up:

-

Based on optimal conditions from the analytical scale, prepare a larger reaction volume (e.g., 50 mL) in a temperature-controlled vessel with stirring.

-

Maintain the pH at 10.0 throughout the reaction using a pH-stat or by periodic manual adjustment with dilute NaOH.

-

-

Enzyme Termination and Removal:

-

Once the reaction has reached the desired endpoint (as determined by HPLC monitoring), terminate it by acidifying the mixture to pH < 4.0 with HCl or by heat treatment.

-

If using a soluble enzyme, remove it by ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10 kDa). If using an immobilized enzyme, simply filter or centrifuge to recover the biocatalyst.[7]

-

-

Product Purification:

-

The primary method for purification is ion-exchange chromatography.

-

Load the clarified reaction mixture onto a strong anion-exchange (SAX) column.

-

Elute the components using a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient. L-Glutamyl-L-Serine will elute at a characteristic conductivity/pH, separated from unreacted substrates and glutamic acid.

-

Collect fractions and analyze by HPLC to identify those containing the pure product.

-

-

Desalting and Lyophilization:

-

Pool the pure fractions and desalt if necessary using reverse-phase chromatography or dialysis.

-

Lyophilize the final solution to obtain the L-Glutamyl-L-Serine dipeptide as a stable powder.

-

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of L-Glutamyl-L-Serine is depicted below.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and characterization of γ-glutamyltranspeptidase from Bacillus subtilis SK11.004 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Immobilization of γ-glutamyl-transferase from bacillus subtilis for the synthesis of biologically active peptide derivatives from batch to continuous flow bioprocessing [air.unimi.it]

Technical Guide: Dipeptide Interaction with Cellular Receptors

Audience: Researchers, Scientists, and Drug Development Professionals